benzyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
benzyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a unique structure that combines a pyrimido[2,1-b][1,3]thiazine core with a benzyl ester and an acetoxyphenyl group, making it an interesting subject for chemical research and development.
Properties
IUPAC Name |
benzyl 6-(3-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c1-15-21(23(29)30-14-17-7-4-3-5-8-17)22(26-20(28)11-12-32-24(26)25-15)18-9-6-10-19(13-18)31-16(2)27/h3-10,13,22H,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFZQQXWWWSLNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)OC(=O)C)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido[2,1-b][1,3]thiazine core, followed by the introduction of the benzyl ester and acetoxyphenyl groups. Key reagents and catalysts used in these reactions include acetic anhydride, benzyl alcohol, and various thiazine derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high efficiency and consistency in the final product. Safety protocols and environmental considerations are also crucial in the industrial synthesis of this compound .
Chemical Reactions Analysis
Ester Hydrolysis
The benzyl ester and acetyloxy groups undergo hydrolysis under acidic or basic conditions:
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Basic Hydrolysis : Treatment with NaOH (1–2 M) in ethanol/water (1:1) at 60–80°C cleaves the benzyl ester to yield the corresponding carboxylic acid. The acetyloxy group is simultaneously hydrolyzed to a hydroxyl group .
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Acidic Hydrolysis : HCl (0.5–1 M) in THF/water selectively removes the acetyloxy group while preserving the benzyl ester, producing a phenolic intermediate.
Table 1: Hydrolysis Conditions and Outcomes
| Substrate Group | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Benzyl ester | NaOH (1 M) | Ethanol/H2O, 80°C | Carboxylic acid derivative | 78–85 | |
| Acetyloxy | HCl (0.5 M) | THF/H2O, 60°C | Phenolic intermediate | 92 |
Nucleophilic Substitution
The electron-deficient pyrimidine ring participates in SNAr reactions:
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Amination : Reacts with primary amines (e.g., methylamine) in DMF at 120°C to replace the 3-nitrophenyl group (in analogs) with amine substituents .
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Thiolation : Treatment with sodium hydrosulfide (NaSH) in DMSO introduces a thiol group at the C2 position .
Catalytic Hydrogenation
The nitro group (in nitro-substituted analogs) and benzyl ester are reduced under hydrogenation:
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Nitro Reduction : H2/Pd-C (10% w/w) in ethanol at 50 psi converts nitro groups to amines with >95% efficiency.
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Benzyl Ester Reduction : Hydrogenolysis with Pd/C selectively removes the benzyl protecting group, yielding the free carboxylic acid.
Table 2: Hydrogenation Parameters
| Target Group | Catalyst | Pressure | Solvent | Product | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Nitro | Pd-C (10%) | 50 psi | Ethanol | Amino derivative | 96 | |
| Benzyl ester | Pd-C (5%) | 1 atm | MeOH | Carboxylic acid | 88 |
Cyclization Reactions
The thiazine ring facilitates intramolecular cyclization under thermal or catalytic conditions:
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Thermal Cyclization : Heating at 150°C in toluene forms a fused tetracyclic structure via C–N bond formation .
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Acid-Catalyzed Cyclization : H2SO4 promotes ring expansion, generating a seven-membered lactam .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the phenyl substituent:
Scientific Research Applications
Reaction Conditions
Common reagents include:
- Oxidizing agents : Potassium permanganate for oxidation reactions.
- Reducing agents : Sodium borohydride for reduction processes.
- Substitution reagents : Alkyl halides for introducing new functional groups.
Chemistry
In synthetic chemistry, benzyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate serves as a versatile building block. Its unique structure allows chemists to develop more complex molecules with specific functionalities.
Biology
Research indicates potential biological activities of this compound:
- Antimicrobial Activity : Studies have shown that derivatives of pyrimido-thiazines exhibit significant antibacterial properties against various pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions .
Medicine
The compound is being explored as a potential therapeutic agent:
- Mechanism of Action : It may interact with specific enzymes or receptors in biological pathways, leading to modulation of cellular activities.
- Therapeutic Potential : Its structural features suggest possible applications in treating diseases such as cancer and bacterial infections.
Industrial Applications
In industry, this compound is utilized in:
- Material Development : The compound's unique properties can be harnessed in creating new materials with desirable chemical characteristics.
- Chemical Processes : Its role in catalytic processes is being investigated to improve reaction efficiencies in industrial settings.
Antimicrobial Studies
A study evaluated various derivatives of thiazine compounds against common bacterial strains. Results indicated that modifications to the benzyl group significantly enhanced antibacterial activity .
Anticancer Research
Recent research focused on the anticancer effects of pyrimido-thiazine derivatives demonstrated promising results in vitro against multiple cancer cell lines. The mechanism involved apoptosis induction through specific signaling pathways .
Synthesis Optimization
Efforts have been made to optimize synthesis routes for better yield and purity. Techniques such as continuous flow synthesis and advanced purification methods have been employed to scale production effectively .
Mechanism of Action
The mechanism by which benzyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Methyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Uniqueness
benzyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Biological Activity
Benzyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with significant biological activity. This compound belongs to the class of pyrimido[2,1-b][1,3]thiazines, which have been studied for their diverse pharmacological properties including antibacterial, anti-inflammatory, and antitumor activities. Understanding its biological activity is crucial for potential therapeutic applications.
- Molecular Formula : C26H26N2O6S
- Molecular Weight : 494.6 g/mol
- IUPAC Name : Benzyl 6-(4-acetyloxy-3-ethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- CAS Number : 609794-73-2
The biological activity of this compound is attributed to its ability to interact with various molecular targets in the body. Its structure allows it to fit into active sites of enzymes and receptors, inhibiting their activity and thus affecting several biochemical pathways. For instance:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.
Antibacterial Activity
Studies have demonstrated that derivatives of pyrimido[2,1-b][1,3]thiazines exhibit significant antibacterial properties. The benzyl group enhances the lipophilicity of the compound, facilitating better membrane penetration and interaction with bacterial targets.
Anti-inflammatory Activity
Research indicates that benzyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-pyrimido compounds can inhibit COX enzymes selectively. This results in reduced production of pro-inflammatory mediators such as prostaglandins.
Antitumor Activity
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary data suggest that it may induce apoptosis in tumor cells through mechanisms involving oxidative stress and modulation of signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial cell wall synthesis | |
| Anti-inflammatory | COX enzyme inhibition | |
| Antitumor | Induction of apoptosis in cancer cells |
Case Study: COX Inhibition
In a study assessing the COX inhibitory potential of various pyrimido derivatives, benzyl 6-[3-(acetyloxy)phenyl]-8-methyl exhibited an IC50 value comparable to standard anti-inflammatory drugs like Celecoxib. This suggests a promising profile for managing inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing benzyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-pyrimido-thiazine derivatives, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:
Condensation : Reacting substituted benzaldehyde derivatives (e.g., 3-acetyloxyphenyl precursors) with ethyl acetoacetate under basic conditions to form chalcone intermediates .
Cyclization : Using thiourea or analogous reagents to cyclize intermediates into the pyrimido-thiazine core .
Oxidation : Final oxidation steps to stabilize the thiazine ring .
- Critical Parameters :
- Solvent selection (e.g., glacial acetic acid for cyclization) .
- Temperature control (reflux conditions for cyclization, ~100–120°C) .
- Reaction time (8–10 hours for optimal cyclization) .
- Purity monitoring via HPLC or TLC to isolate intermediates and final products .
Q. How is the molecular structure of this compound characterized, and what techniques validate its configuration?
- Methodological Answer :
- Spectroscopy :
- NMR (¹H/¹³C) to confirm substituent positions and ring systems .
- IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and stereochemistry. For example, SHELX software is used for refinement, revealing deviations in ring puckering (e.g., flattened boat conformations in pyrimido-thiazine cores) .
- Mass Spectrometry : High-resolution MS confirms molecular formula and fragmentation patterns .
Q. What are the primary biological activities reported for this compound, and how are these targets identified?
- Methodological Answer :
- Enzyme Inhibition : Screening against kinase/protease libraries using fluorescence-based assays (e.g., ATPase activity inhibition) .
- Anticancer Activity : In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) show apoptosis induction via caspase-3/7 activation .
- Target Identification :
- Molecular Docking : Computational models predict binding to kinase active sites (e.g., EGFR or CDK2) .
- Pull-down assays : Biotinylated analogs isolate interacting proteins for proteomic analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., consistent cell lines, serum concentrations) .
- Metabolic Stability Testing : Evaluate compound stability in different media (e.g., liver microsomes) to account for degradation .
- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside enzymatic assays .
- Structural Analysis : Compare crystallographic data to ensure consistent conformational states during activity testing .
Q. What strategies optimize the synthetic route for scalability while maintaining enantiomeric purity?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., during cyclization) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance stereoselectivity .
- DOE (Design of Experiments) : Statistically optimize parameters (temperature, solvent ratio) using Taguchi or response surface methods .
- Chiral HPLC : Separate enantiomers post-synthesis; consider asymmetric synthesis via chiral auxiliaries .
Q. How do crystallographic studies inform the compound’s mechanism of enzyme inhibition?
- Methodological Answer :
- Co-crystallization : Soak crystals with target enzymes (e.g., kinases) to resolve binding modes via SC-XRD .
- Electron Density Maps : Identify key interactions (e.g., hydrogen bonds between acetyloxy groups and catalytic lysine residues) .
- B-factor Analysis : Assess flexibility of inhibitor-enzyme complexes to guide SAR (structure-activity relationship) studies .
- Table : Example crystallographic data from analogous compounds :
| Bond/Parameter | Value (Å/°) | Role in Inhibition |
|---|---|---|
| C=O···Lys-123 | 2.85 Å | Hydrogen bonding |
| Pyrimidine ring puckering | 0.224 Å | Alters active-site fit |
Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for pyrimido-thiazine derivatives?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace acetyloxy with methoxy) and test activity shifts .
- QSAR Modeling : Use ML algorithms (e.g., Random Forest) to correlate structural descriptors (logP, polar surface area) with IC₅₀ .
- Free Energy Perturbation (FEP) : Simulate binding energy changes for substituent modifications .
- Table : SAR trends from substituent variations :
| Substituent (R) | Activity (IC₅₀, μM) | Notes |
|---|---|---|
| 3-Acetyloxy | 0.45 | Optimal H-bonding |
| 3-Methoxy | 1.20 | Reduced polarity |
| 3-Bromo | 2.10 | Steric hindrance |
Data Contradiction Analysis
- Example Contradiction : Variability in reported cytotoxicity (e.g., IC₅₀ ranges from 0.45–2.10 μM).
- Resolution :
Confirm compound purity via HPLC-MS across studies .
Standardize assay protocols (e.g., adherent vs. suspension cell cultures) .
Evaluate metabolic differences using liver S9 fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
